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Abstract
AU-24118 is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to

degrade specific components of the mammalian switch/sucrose non-fermentable (mSWI/SNF)

chromatin remodeling complex.[1][2][3] This second-generation dual ATPase degrader targets

the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, for

proteasomal degradation.[4][5] By doing so, AU-24118 impedes the chromatin accessibility of

oncogenic transcription factors, demonstrating significant therapeutic potential in preclinical

models of enhancer-driven cancers, particularly castration-resistant prostate cancer (CRPC).[1]

[2][4] This document provides a comprehensive technical guide on the discovery, mechanism

of action, and preclinical development of AU-24118.

Introduction: Targeting the mSWI/SNF Complex
The mSWI/SNF complex is a crucial ATP-dependent chromatin remodeler that plays a pivotal

role in regulating gene expression by altering nucleosome positioning. In certain cancers, this

complex is co-opted by oncogenic transcription factors to drive tumor growth.[4] Consequently,

targeting the ATPase activity of the mSWI/SNF complex has emerged as a promising

therapeutic strategy. AU-24118 was developed as a PROTAC to induce the degradation of the

core ATPase subunits, SMARCA2 and SMARCA4, and the PBRM1 subunit, thereby disrupting

the function of the entire complex.[4][6]
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Mechanism of Action
AU-24118 functions as a heterobifunctional molecule. It integrates a moiety that binds to the

bromodomains of SMARCA2 and SMARCA4, and a ligand for the Cereblon (CRBN) E3

ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3

ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

Caption: Mechanism of action of AU-24118.

Preclinical Efficacy
In Vitro Activity
AU-24118 has demonstrated potent and specific degradation of its target proteins in various

cancer cell lines.[4] In VCaP prostate cancer cells, treatment with AU-24118 at concentrations

of 3-30 nM for 4 hours resulted in comparable degradation of SMARCA4 and PBRM1.[6][7] A

2-hour treatment with 1 µM AU-24118 led to significant downregulation of SMARCA2,

SMARCA4, and PBRM1 in VCaP cells.[6][7]
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Cell Line Concentration Treatment Duration Outcome

VCaP 3-30 nM 4 hours

Comparable

degradation of

SMARCA4 and

PBRM1.[6][7]

VCaP 1 µM 2 hours

Significant

downregulation of

SMARCA2,

SMARCA4, and

PBRM1.[6][7]

AUR-1 0.1 µM 4 hours

Degradation of

SMARCA2 and

PBRM1.[6][7]

AUR-2 0.1 µM 4 hours

Degradation of

SMARCA2 and

PBRM1; unable to

degrade SMARCA4.

[6][7]

AU-24118 exhibited preferential inhibition of transcription factor-addicted cancer cells, with

sensitive cell lines showing an IC50 of less than 100 nM.[4]

In Vivo Efficacy
In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, oral administration of

AU-24118 at a dose of 15 mg/kg, three times a week, resulted in tumor regression.[4][6] The

therapeutic effect was enhanced when combined with the androgen receptor antagonist

enzalutamide (10 mg/kg, five times weekly), with some tumors becoming unpalpable.[4][6]

Importantly, no significant changes in body weight were observed, indicating good tolerability.

[4]
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VCaP Xenograft Model

Castration & Tumor Regrowth

Randomization

Vehicle Enzalutamide (10 mg/kg) AU-24118 (15 mg/kg) Combination Therapy

Tumor Volume & Body Weight Monitoring

Click to download full resolution via product page

Caption: In vivo efficacy study workflow.

Pharmacokinetics and Safety
AU-24118 was designed for oral bioavailability.[4] Pharmacokinetic studies in mice and rats

demonstrated favorable profiles.[1][2] Following oral administration, plasma concentrations

increased within 30 minutes and were maintained for over 24 hours.[4] Dose escalation studies

(10, 30, and 100 mg/kg) revealed a dose-proportional increase in the area under the curve

(AUC).[4] The oral bioavailability in mice was determined to be 33.4%.[4] Extensive toxicity

analyses in mice indicated a favorable safety profile.[1][2][4]
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Species Dose (Oral) Key Findings

Mice 10, 30, 100 mg/kg
Dose-proportional increase in

AUC.[4]

Mice 30 mg/kg

Free drug concentration

remained above EC50 for ~18

hours.[4]

Mice N/A Oral bioavailability of 33.4%.[4]

Mice & Rats N/A
Favorable pharmacokinetic

profiles.[1][2][4]

Mechanisms of Acquired Resistance
Long-term treatment with high doses of mSWI/SNF ATPase degraders in prostate cancer cell

lines led to the development of two distinct mechanisms of acquired resistance:

SMARCA4 Bromodomain Mutations: These mutations likely interfere with the binding of AU-
24118 to its target.[1][4]

Overexpression of ABCB1: The ATP binding cassette subfamily B member 1 (ABCB1) is a

drug efflux pump that can reduce the intracellular concentration of the degrader.[1][4]

Experimental Protocols
Cell Viability Assay

Cell Seeding: Plate cancer cell lines in 96-well plates at an appropriate density.

Treatment: After 24 hours, treat the cells with a serial dilution of AU-24118 or a vehicle

control.

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Measure cell viability using a commercially available assay (e.g.,

CellTiter-Glo).
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Immunoblotting
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., vinculin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate.

In Vivo Efficacy Study
Animal Model: Use immunodeficient mice (e.g., CB17 SCID).

Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.

Castration and Tumor Regrowth: Once tumors are established, castrate the mice and allow

the tumors to regrow to establish a castration-resistant state.

Randomization and Treatment: Randomize the mice into treatment groups: vehicle,

enzalutamide, AU-24118, and combination therapy. Administer the drugs as per the specified

doses and schedule via oral gavage.

Monitoring: Measure tumor volume and body weight regularly.
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Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors for further

analysis (e.g., immunoblotting).

Conclusion
AU-24118 is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPase

subunits SMARCA2 and SMARCA4, and PBRM1.[4][8] Its potent preclinical efficacy, favorable

pharmacokinetic profile, and good tolerability in in vivo models of castration-resistant prostate

cancer highlight its potential for clinical translation in the treatment of enhancer-driven

malignancies.[4][5] Further investigation into overcoming the identified mechanisms of acquired

resistance will be crucial for its successful clinical development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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